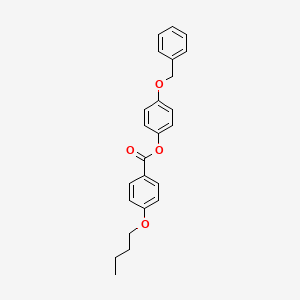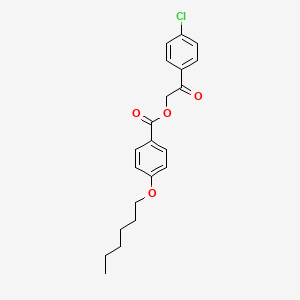![molecular formula C20H19N3O2 B10894529 4-(dimethylamino)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B10894529.png)
4-(dimethylamino)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, featuring both a dimethylamino group and a naphthyl moiety, suggests potential for interesting chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 4-(dimethylamino)benzohydrazide and 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve similar synthetic routes but optimized for larger-scale operations. This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydrazine derivatives.
科学研究应用
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BENZOHYDRAZIDE would depend on its specific application. For example, in biological systems, it might interact with specific enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
4-(DIMETHYLAMINO)BENZOHYDRAZIDE: A simpler analog without the naphthyl moiety.
2-HYDROXY-1-NAPHTHALDEHYDE: The aldehyde precursor used in the synthesis.
BENZOHYDRAZIDE DERIVATIVES: Other derivatives with different substituents on the benzene ring.
Uniqueness
The uniqueness of 4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BENZOHYDRAZIDE lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its simpler analogs.
属性
分子式 |
C20H19N3O2 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
4-(dimethylamino)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H19N3O2/c1-23(2)16-10-7-15(8-11-16)20(25)22-21-13-18-17-6-4-3-5-14(17)9-12-19(18)24/h3-13,24H,1-2H3,(H,22,25)/b21-13+ |
InChI 键 |
ZRUUZZGCRUYKMP-FYJGNVAPSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10894449.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10894464.png)
![3-[(3-Chloro-4-methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10894482.png)



![N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10894495.png)
![2-(2,4-Dichlorophenoxy)-1-{4-[4-(difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]piperazin-1-yl}ethanone](/img/structure/B10894502.png)
![2-{4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10894509.png)
![Bis[2-(4-chlorophenyl)-2-oxoethyl] isophthalate](/img/structure/B10894515.png)

![2-Phenylethyl 1,6-dimethyl-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10894535.png)
![1-benzyl-2,3-dimethyl-5-{5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}-1H-indole](/img/structure/B10894545.png)
![(5E)-2,6-dihydroxy-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrimidin-4(5H)-one](/img/structure/B10894550.png)
